Furo[2,3-b]pyridine-5-carboximidamide
Description
Furo[2,3-b]pyridine-5-carboximidamide is a heterocyclic compound featuring a fused furan-pyridine core with a carboximidamide (-C(=NH)NH₂) substituent at position 4. This structure combines the aromaticity of pyridine with the oxygen-containing furan ring, creating unique electronic and steric properties.
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
furo[2,3-b]pyridine-5-carboximidamide |
InChI |
InChI=1S/C8H7N3O/c9-7(10)6-3-5-1-2-12-8(5)11-4-6/h1-4H,(H3,9,10) |
InChI Key |
KKDDGQJTEUPPLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=NC=C(C=C21)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-b]pyridine derivatives often involves multi-catalytic protocols. One such method includes the use of gold, palladium, and phosphoric acid catalysts to enable a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone . This one-pot reaction yields diverse furo[2,3-b]pyridine derivatives with good to excellent yields and selectivities .
Industrial Production Methods
The use of robust catalytic systems ensures high efficiency and selectivity, making it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-b]pyridine-5-carboximidamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidants include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different pharmacological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of furo[2,3-b]pyridine-5-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases and receptors, disrupting key cellular signaling pathways . Molecular docking studies have revealed strong binding affinities to targets like serine/threonine kinase AKT1 and estrogen receptor alpha (ERα) .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Pyrazole-Carboximidamide Derivatives
describes pyrazole-carboximidamide derivatives (e.g., compounds 1–11) with varying aryl substituents. Key comparisons include:
- Core Structure : Pyrazole (5-membered, two adjacent nitrogen atoms) vs. furopyridine (6-membered fused system with one nitrogen and one oxygen). The fused ring in furopyridine increases rigidity and π-conjugation compared to pyrazole .
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Br in compounds 9 and 10) enhance electrophilicity, while methoxy groups (e.g., compound 1) may improve solubility. These trends likely extend to furopyridine derivatives .
Pyridine Derivatives from the Catalog of Pyridine Compounds
lists pyridine derivatives with halogen, methoxy, and nitro substituents (e.g., 5-bromo-3-methoxypridine-2-carbonitrile). Key distinctions include:
- Ring System : Simple pyridine vs. fused furopyridine. The fused system in the target compound could enhance binding affinity in biological targets due to increased surface area .
- Functionalization : Most pyridines in lack carboximidamide groups, reducing their hydrogen-bonding capacity compared to furo[2,3-b]pyridine-5-carboximidamide .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Bioactivity : Pyrazole-carboximidamides in show antimicrobial and anti-inflammatory activities, likely due to carboximidamide-mediated target interactions. Furopyridine derivatives may exhibit enhanced activity due to fused-ring rigidity .
- Synthetic Utility : Halogenated pyridines () are intermediates in cross-coupling reactions. The target compound’s carboximidamide group could enable similar applications in metal-catalyzed syntheses .
- Solubility and Stability : Methoxy groups in both pyrazole and pyridine derivatives improve aqueous solubility, suggesting that analogous substitutions on furopyridine could optimize pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
